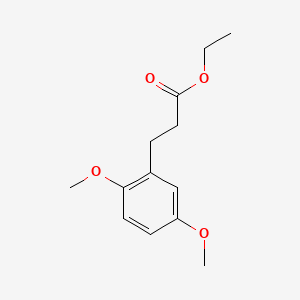
Ethyl 2,5-dimethoxyhydrocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,5-diméthoxyhydrocinnamate d'éthyle est un composé organique qui appartient à la classe des esters cinnamiques. Il est caractérisé par la présence de deux groupes méthoxy liés au cycle benzénique et d'un groupe ester éthylique lié à la chaîne principale de l'acide cinnamique.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du 2,5-diméthoxyhydrocinnamate d'éthyle implique généralement l'estérification de l'acide 2,5-diméthoxycinnamique avec de l'éthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester.
Méthodes de Production Industrielle : À l'échelle industrielle, la production du 2,5-diméthoxyhydrocinnamate d'éthyle peut être réalisée grâce à un processus d'estérification similaire. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. En outre, des étapes de purification telles que la distillation et la recristallisation sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de Réactions : Le 2,5-diméthoxyhydrocinnamate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le groupe ester peut être réduit pour former l'alcool correspondant.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) et les halogénoalcanes sont utilisés pour les réactions de substitution nucléophile.
Principaux Produits Formés :
Oxydation : Formation de 2,5-diméthoxybenzaldéhyde ou d'acide 2,5-diméthoxybenzoïque.
Réduction : Formation d'alcool 2,5-diméthoxyhydrocinnamylique.
Substitution : Formation de divers esters cinnamiques substitués.
4. Applications de la Recherche Scientifique
Le 2,5-diméthoxyhydrocinnamate d'éthyle présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme matière première pour la synthèse de divers composés organiques et comme réactif dans les réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins.
5. Mécanisme d'Action
Le mécanisme d'action du 2,5-diméthoxyhydrocinnamate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes méthoxy et la fonctionnalité ester jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut interagir avec des enzymes et des récepteurs, entraînant divers effets biochimiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
Ethyl 2,5-dimethoxyhydrocinnamate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2,5-dimethoxyhydrocinnamate involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester functionality play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Le 2,5-diméthoxyhydrocinnamate d'éthyle peut être comparé à d'autres esters cinnamiques et composés méthoxy-substitués :
Composés Similaires : Cinnamate d'éthyle, 2,5-diméthoxycinnamate de méthyle et 2,5-diméthoxyphénéthylamine.
Unicité : La présence de deux groupes méthoxy et d'un groupe ester éthylique rend le 2,5-diméthoxyhydrocinnamate d'éthyle unique en termes de propriétés chimiques et d'applications potentielles. Son motif de substitution spécifique peut conduire à une réactivité et des activités biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
72018-06-5 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 3-(2,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)8-5-10-9-11(15-2)6-7-12(10)16-3/h6-7,9H,4-5,8H2,1-3H3 |
Clé InChI |
XBOHFGDUPHTTGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



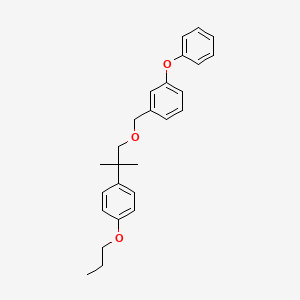
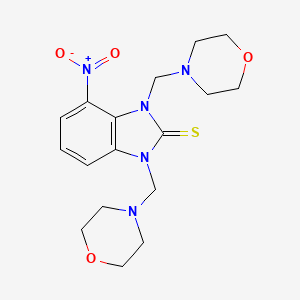



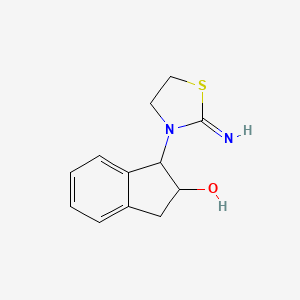
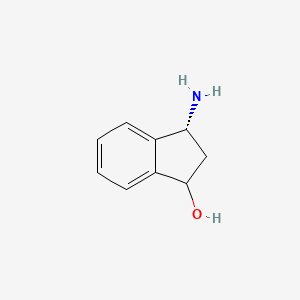

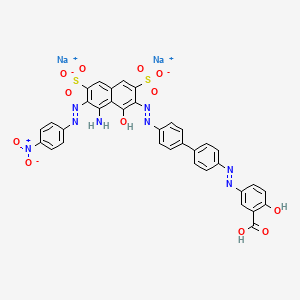
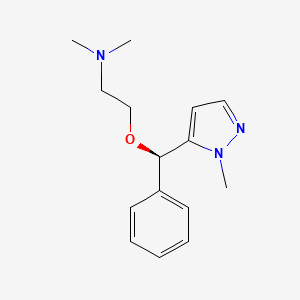
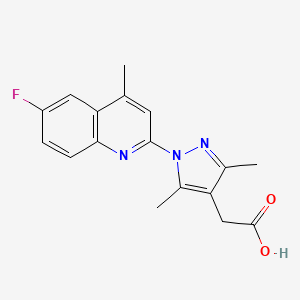
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)

